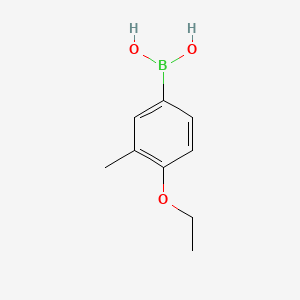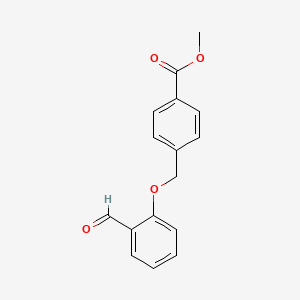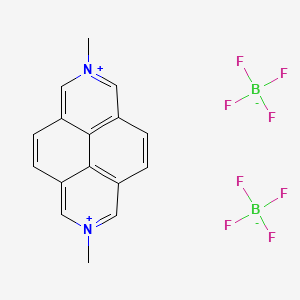
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Overview
Description
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is a derivative of 2,7-diazapyrene, an azaaromatic compound known for its unique structural geometry and supramolecular properties. This compound is particularly notable for its photophysical properties and its ability to interact with DNA and other nucleotides .
Mechanism of Action
Target of Action
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate, also known as 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium tetrafluoroborate, is a promising azaaromatic scaffold with a unique structural geometry and supramolecular properties . The primary targets of this compound are DNA and its mononucleotides . The compound’s interaction with these targets is of special interest due to its challenging photophysical properties .
Mode of Action
The mode of action of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate involves interactions with DNA and its mononucleotides . The compound’s unique structural geometry and supramolecular properties allow it to bind to these targets and induce changes . .
Biochemical Pathways
Given its interaction with dna and its mononucleotides , it can be inferred that the compound may influence the pathways involving DNA replication, transcription, and repair. The downstream effects of these interactions could potentially include changes in gene expression and cellular function.
Result of Action
Given its interaction with DNA and its mononucleotides , it is plausible that the compound could induce changes at the molecular level that could potentially translate into observable cellular effects.
Preparation Methods
The synthesis of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate typically involves the methylation of 2,7-diazapyrene. The process begins with the preparation of 2,7-diazapyrene, which can be synthesized through various methods, including cyclization reactions and cross-coupling reactions. Once the 2,7-diazapyrene is obtained, it undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions . The resulting N,N’-dimethyl-2,7-diazapyrenium is then reacted with boron trifluoride to form the difluoroborate salt .
Chemical Reactions Analysis
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form dihydro-2,7-diazapyrene or oxidized back to the diazapyrenium dication.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Complex Formation: The compound can form complexes with various metal ions, which can alter its photophysical properties.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is unique among similar compounds due to its strong photophysical properties and its ability to form stable complexes with DNA. Similar compounds include:
N-Methyl-2,7-diazapyrenium: This compound has similar DNA-binding properties but lacks the additional methyl group, which can influence its photophysical behavior.
2,7-Dimethyl-2,7-dihydrobenzo[lmn][3,8]phenanthrolinium: This compound can undergo similar redox reactions but has different structural and electronic properties.
These comparisons highlight the unique features of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBFPFEKXUMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14B2F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376217 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21178-14-3 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


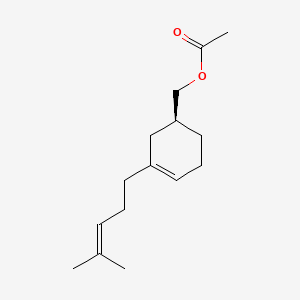
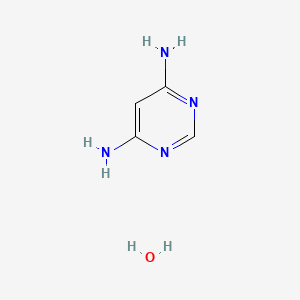
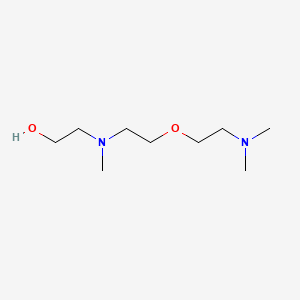
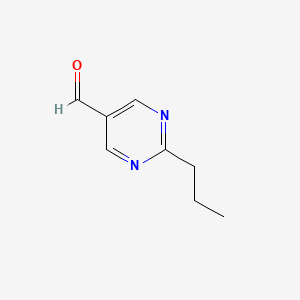


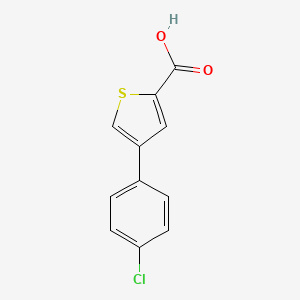
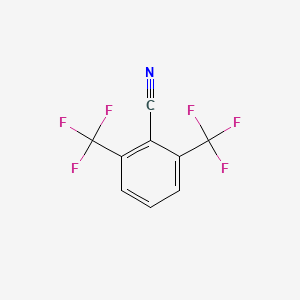
![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)

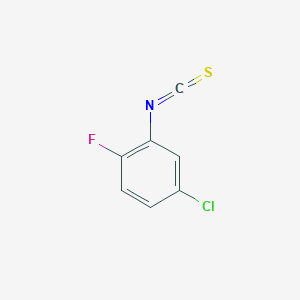
![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)
